molecular formula C19H31N3O6 B115965 7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane CAS No. 147189-01-3

7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

Cat. No. B115965
M. Wt: 397.5 g/mol
InChI Key: MWDAYKMATJNFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a cyclic tetraamine compound that has been extensively studied due to its unique chemical and biological properties. This compound has been synthesized using various methods and has been found to have potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is not fully understood. However, it has been suggested that this compound may exert its biological activities by disrupting the cell membrane of microorganisms.

Biochemical And Physiological Effects

Studies have shown that 7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has a range of biochemical and physiological effects. This compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antiviral activity against certain viruses.

Advantages And Limitations For Lab Experiments

The advantages of using 7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane in lab experiments include its broad-spectrum antimicrobial activity and its ability to inhibit the growth of drug-resistant microorganisms. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. One of the areas of research is the development of new derivatives of this compound with enhanced biological activities. Another area of research is the investigation of the mechanism of action of this compound and the development of new methods for its synthesis.
Conclusion:
In conclusion, 7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a cyclic tetraamine compound that has potential applications in scientific research. This compound has been found to have a range of biological activities, including antimicrobial, antifungal, and antiviral properties. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with enhanced biological activities.

Synthesis Methods

The synthesis of 7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane can be achieved through several methods. One of the commonly used methods is the reaction between 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane and 4-nitrobenzyl chloride. This reaction results in the formation of the cyclic tetraamine compound.

Scientific Research Applications

7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.

properties

CAS RN

147189-01-3

Product Name

7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

Molecular Formula

C19H31N3O6

Molecular Weight

397.5 g/mol

IUPAC Name

7-[(4-nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

InChI

InChI=1S/C19H31N3O6/c23-22(24)19-3-1-18(2-4-19)17-21-7-11-27-15-13-25-9-5-20-6-10-26-14-16-28-12-8-21/h1-4,20H,5-17H2

InChI Key

MWDAYKMATJNFJT-UHFFFAOYSA-N

SMILES

C1COCCOCCN(CCOCCOCCN1)CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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